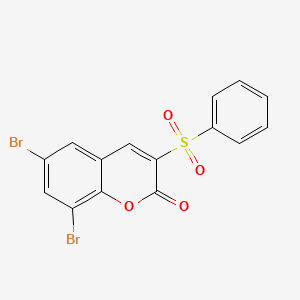

6,8-dibromo-3-(phenylsulfonyl)-2H-chromen-2-one

Description

6,8-Dibromo-3-(phenylsulfonyl)-2H-chromen-2-one is a brominated coumarin derivative featuring a phenylsulfonyl group at position 3 and bromine atoms at positions 6 and 6. The phenylsulfonyl moiety contributes to electronic effects and lipophilicity, influencing reactivity and interactions with biological targets . This compound is synthesized via reactions involving phenylsulfonyl chloride under optimized conditions, achieving yields up to 91% .

Properties

IUPAC Name |

3-(benzenesulfonyl)-6,8-dibromochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br2O4S/c16-10-6-9-7-13(15(18)21-14(9)12(17)8-10)22(19,20)11-4-2-1-3-5-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMSCKNMBBTART-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-3-(phenylsulfonyl)-2H-chromen-2-one typically involves the bromination of a chromenone precursor followed by the introduction of the phenylsulfonyl group. One common method involves the following steps:

Bromination: The chromenone precursor is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at positions 6 and 8.

Phenylsulfonylation: The brominated intermediate is then reacted with phenylsulfonyl chloride in the presence of a base, such as pyridine, to introduce the phenylsulfonyl group at position 3.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6,8-dibromo-3-(phenylsulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The phenylsulfonyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The chromenone core can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products

Substitution: Substituted chromenone derivatives.

Reduction: Phenyl-substituted chromenone.

Oxidation: Quinone derivatives.

Scientific Research Applications

6,8-dibromo-3-(phenylsulfonyl)-2H-chromen-2-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6,8-dibromo-3-(phenylsulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and phenylsulfonyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical profiles of brominated coumarins are highly dependent on substituents at position 3. Key comparisons include:

6,8-Dibromo-3-nitro-2-phenyl-2H-chromene

- Substituent : Nitro group at position 3.

- Properties: Non-planar chromene unit (r.m.s. deviation = 0.0888 Å), as revealed by X-ray crystallography .

6,8-Dibromo-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one

- Substituent : 4-Methylbenzenesulfonyl.

- Properties : Higher lipophilicity due to the methyl group, which may improve membrane permeability .

- Synthesis : Similar to the parent compound but uses 4-methylphenylsulfonyl chloride.

6,8-Dibromo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one

- Substituent : Thiazole ring.

- Properties : Molecular weight = 463.1 g/mol, XLogP3 = 5.7, indicating significant hydrophobicity .

- Applications : Thiazole derivatives are often explored for antimicrobial and anticancer activities.

6,8-Dibromo-3-(1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoro-1-hydroxyethyl)-2H-chromen-2-one (3hd)

Structural and Electronic Effects

- Electron-Withdrawing Groups : Nitro and sulfonyl groups reduce electron density on the coumarin ring, directing reactivity toward nucleophilic attacks.

- Planarity: Non-planar chromene units (e.g., nitro derivative) may hinder stacking interactions in crystal lattices or enzyme binding pockets .

Biological Activity

6,8-Dibromo-3-(phenylsulfonyl)-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromenone backbone with two bromine substituents at positions 6 and 8, and a phenylsulfonyl group at position 3. This structural configuration is significant for its biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit potent anticancer properties. A study demonstrated that derivatives of sulfonylated coumarins possess significant inhibitory effects on various cancer cell lines, including breast and colon cancer. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, attributed to the inhibition of specific kinases involved in cell proliferation .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities. For instance, it has shown promising results as an inhibitor of p38 MAPK (Mitogen-Activated Protein Kinase), which plays a crucial role in inflammatory responses and cancer progression. The IC50 values for related compounds in this class indicate strong inhibitory potential, suggesting that this compound may similarly exhibit significant enzyme inhibition .

| Compound | % Inhibition | IC50 (μM) ± SEM |

|---|---|---|

| 27b | 85.36 | 0.031 ± 0.14 |

| 27d | 81.48 | 0.075 ± 0.11 |

| 27i | 82.89 | 0.038 ± 0.12 |

| 27k | 79.19 | 0.082 ± 0.09 |

This table summarizes the inhibitory effects of various derivatives on p38 MAPK activity, highlighting the potential for therapeutic applications in inflammation and cancer treatment.

Antimicrobial Activity

In addition to anticancer properties, compounds in this class have shown antimicrobial activity against various pathogens. The sulfonamide moiety is thought to enhance the compound's ability to disrupt bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : By inhibiting kinases such as p38 MAPK, the compound can interfere with signaling pathways that promote cell survival and proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Activity : Some studies suggest that chromenones can act as antioxidants, reducing oxidative stress within cells and contributing to their anti-inflammatory effects.

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

- Breast Cancer Model : A study demonstrated that a derivative of chromenone significantly reduced tumor growth in a murine model of breast cancer by inducing apoptosis in tumor cells .

- Inflammation Models : In models of acute inflammation, related compounds exhibited reduced levels of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.